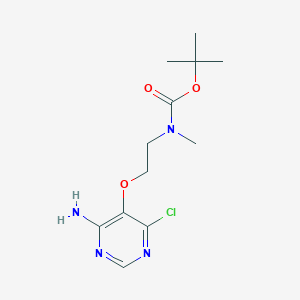
tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate involves several steps. One common method includes the reaction of tert-butyl chloroformate with 2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethanol in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group on the pyrimidine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. For example, it can covalently bind to enzymes such as Bruton’s tyrosine kinase (BTK) in B cells and myeloid cells, inhibiting their activity . This inhibition can reduce the systemic exposure of the drug and minimize adverse events and drug interactions .
類似化合物との比較
tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate can be compared with other pyrimidine-based compounds, such as:
Imatinib: Used in the treatment of chronic myeloid leukemia.
Dasatinib: Another BTK inhibitor with applications in cancer therapy.
Nilotinib: Similar to imatinib, used for leukemia treatment.
特性
分子式 |
C12H19ClN4O3 |
|---|---|
分子量 |
302.76 g/mol |
IUPAC名 |
tert-butyl N-[2-(4-amino-6-chloropyrimidin-5-yl)oxyethyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H19ClN4O3/c1-12(2,3)20-11(18)17(4)5-6-19-8-9(13)15-7-16-10(8)14/h7H,5-6H2,1-4H3,(H2,14,15,16) |
InChIキー |
LLSQLRMYOIWUJX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=C(N=CN=C1Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid](/img/structure/B11830215.png)
![Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B11830218.png)
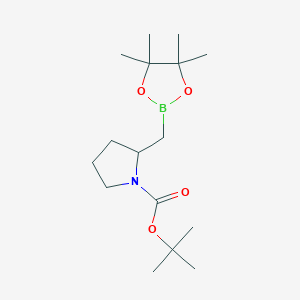
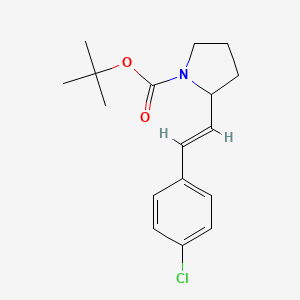
![N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide](/img/structure/B11830241.png)

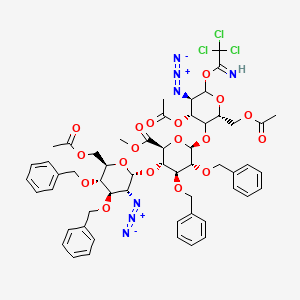
![(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11830263.png)
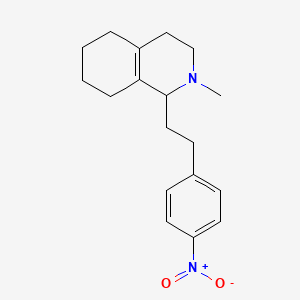
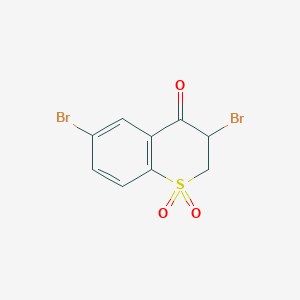

![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11830294.png)
![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)
